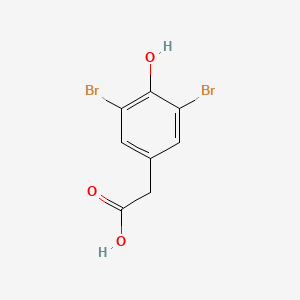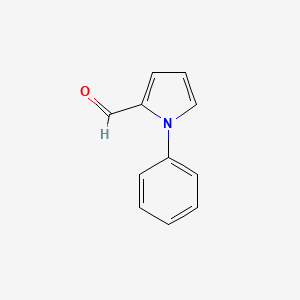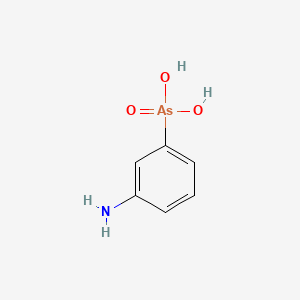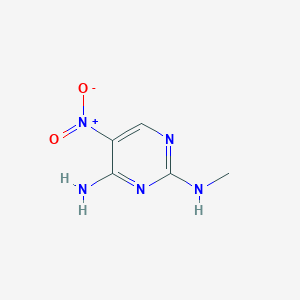
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
Vue d'ensemble
Description
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid is an organic compound that belongs to the class of organic compounds known as bromodiphenyl ethers . These are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group .
Molecular Structure Analysis
The molecular formula of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid is C8H6Br2O3 . It contains two bromine atoms, three oxygen atoms, and one hydroxyl group attached to a benzene ring .Physical And Chemical Properties Analysis
The molecular weight of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid is 309.94 . It is a solid at room temperature .Applications De Recherche Scientifique
-
Herbicidal, Fungicidal, Insecticidal, Animal Health and Antibacterial Activities
- Field : Agriculture and Medicine
- Application : Compounds related to “2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid” have been synthesized and evaluated for their herbicidal, fungicidal, insecticidal, animal health and antibacterial activities .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Some of the synthesized compounds showed promising biological activities .
-
Inhibitory Effect on Strawberry Gray Mold
- Field : Agriculture
- Application : Compounds related to “2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid” have been used to inhibit strawberry gray mold caused by B. cinerea .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Controlled Release of Herbicides
- Field : Agriculture
- Application : Compounds related to “2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid” have been used in the controlled release of herbicides .
- Methods : Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic .
- Results : The results or outcomes obtained were not detailed in the source .
-
Synthesis of Phenyl Enones
- Field : Organic Chemistry
- Application : Compounds related to “2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid” have been used in the synthesis of phenyl enones .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Acylation of Phenols and Amines
- Field : Organic Chemistry
- Application : 4-Hydroxyphenylacetic acid, a compound related to “2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid”, is used as a reagent in the acylation of phenols and amines .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
The safety information for 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Propriétés
IUPAC Name |
2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHLZXHHXUHDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315288 | |
| Record name | 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid | |
CAS RN |
24744-58-9 | |
| Record name | 24744-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(Dimethylamino)methyl]cyclopentanone](/img/structure/B1605562.png)






![5-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1605572.png)
